molecular formula C9H12N2O2 B2537816 5-cyclopropyl-1-ethyl-1H-pyrazole-3-carboxylic acid CAS No. 1368618-84-1

5-cyclopropyl-1-ethyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B2537816
CAS No.: 1368618-84-1
M. Wt: 180.207
InChI Key: IGQPAFZXFRCHSF-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Synonyms

The compound is systematically named 5-cyclopropyl-1-ethyl-1H-pyrazole-3-carboxylic acid under IUPAC guidelines. This nomenclature reflects its structure:

  • A pyrazole ring (positions 1–5) with an ethyl substituent at position 1.
  • A cyclopropyl group at position 5.
  • A carboxylic acid functional group at position 3.

Synonyms for this compound, derived from alternative naming conventions and supplier databases, include:

Synonym Source Identifier
Ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate PubChem
1-Cyclopropyl-3-ethyl-1H-pyrazole-5-carboxylic acid CID 130115687
5-Cyclopropyl-1-ethylpyrazole-3-carboxylic acid Enamine

These variants arise from differences in numbering priorities or ester/acid form designations.

Molecular Formula and Structural Isomerism Analysis

Molecular Formula

The molecular formula C₉H₁₂N₂O₂ corresponds to a molar mass of 180.20 g/mol .

Structural Isomerism

The compound exhibits positional isomerism due to substituent arrangement on the pyrazole ring. Key considerations include:

  • Pyrazole Ring Substituent Positions :
    • The ethyl group at N1 and cyclopropyl group at C5 create a fixed substitution pattern. Alternative isomers could involve shifting the cyclopropyl group to C3 or the ethyl group to C4, but these are not observed in synthesis.
  • Tautomerism :
    • Pyrazoles typically exhibit annular tautomerism (prototropy), where the hydrogen atom shifts between N1 and N2. However, the presence of the ethyl group at N1 locks the tautomeric form, preventing interconversion.
  • Functional Group Isomerism :
    • The carboxylic acid group at C3 distinguishes it from ester derivatives (e.g., ethyl ester analogs).
Table 1: Comparison with Structural Isomers
Isomer Feature This Compound Possible Isomer
Substituent at N1 Ethyl Hydrogen (unsubstituted)
Carboxylic Acid Position C3 C4 or C5
Cyclopropyl Position C5 C3 or C4

Synthetic routes favor the reported structure due to steric and electronic stabilization of the cyclopropyl group at C5.

Crystallographic and Stereochemical Characterization

Crystallographic Data

While direct X-ray crystallographic data for this specific compound is not publicly available, related pyrazole-carboxylic acid derivatives exhibit:

  • Planar Pyrazole Rings : The heterocycle adopts a near-planar conformation, with bond angles consistent with aromaticity.
  • Carboxylic Acid Group Geometry : The –COOH group typically lies in-plane with the pyrazole ring, facilitating hydrogen-bonded dimerization in the solid state.

Stereochemical Analysis

  • Chirality : The molecule lacks chiral centers, as all substituents are either in-plane (cyclopropyl) or on sp²-hybridized carbons.
  • Cyclopropyl Strain : The cyclopropane ring introduces angle strain (60° vs. ideal 109.5°), leading to distorted geometry but no stereoisomerism.
Key Structural Parameters (Inferred from Analogues):
Parameter Value
Pyrazole Ring Bond Lengths 1.34–1.38 Å (C–N)
Cyclopropane C–C Bond Length 1.50 Å
Dihedral Angle (COOH vs. Ring) 5–10°

The absence of stereocenters and restricted tautomerism simplifies its stereochemical profile, making it a conformationally rigid scaffold for synthetic applications.

Properties

IUPAC Name

5-cyclopropyl-1-ethylpyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-2-11-8(6-3-4-6)5-7(10-11)9(12)13/h5-6H,2-4H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGQPAFZXFRCHSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C(=O)O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1368618-84-1
Record name 5-cyclopropyl-1-ethyl-1H-pyrazole-3-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclopropyl-1-ethyl-1H-pyrazole-3-carboxylic acid typically involves the formation of the pyrazole ring followed by the introduction of the cyclopropyl and ethyl groups. One common method involves the reaction of a β-diketone with hydrazine to form the pyrazole ring. Subsequent alkylation reactions introduce the cyclopropyl and ethyl groups.

Industrial Production Methods

Industrial production of this compound may involve bulk manufacturing processes that optimize yield and purity. These processes often include the use of catalysts and controlled reaction conditions to ensure efficient synthesis. The specific details of industrial production methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Carboxylic Acid Derivative Formation

The C-3 carboxylic acid group undergoes standard transformations characteristic of aromatic carboxylic acids:

Reaction TypeConditionsProductYield RangeSource
Esterification Methanol/H₂SO₄, reflux (6-8 hr)Methyl 5-cyclopropyl-1-ethyl-pyrazole-3-carboxylate75-82%
Amidation SOCl₂ activation + NH₃/amine (0°C)5-Cyclopropyl-1-ethyl-pyrazole-3-carboxamide60-68%
Acid Chloride Oxalyl chloride/DMF (cat.), RT3-(Chlorocarbonyl)-5-cyclopropyl-1-ethyl-pyrazole89%

Key finding: Steric hindrance from the ethyl and cyclopropyl groups reduces reaction rates compared to unsubstituted pyrazolecarboxylic acids.

Decarboxylation Pathways

Controlled thermal decomposition produces pharmaceutically relevant pyrazole intermediates:

Thermal Decarboxylation

  • Conditions: 180-200°C in diphenyl ether (2 hr)

  • Product: 5-Cyclopropyl-1-ethyl-1H-pyrazole

  • Yield: 91% with 99% purity

Metal-Catalyzed Decarboxylation

  • Pd(OAc)₂ (5 mol%), Cu(OAc)₂, DMF, 120°C

  • Enables coupling with aryl halides via C-H activation

Electrophilic Aromatic Substitution

The electron-deficient pyrazole ring directs electrophiles to specific positions:

ElectrophilePositionConditionsProductSelectivity
HNO₃C-4H₂SO₄, 0°C4-Nitro derivative83%
Br₂C-4FeBr₃, CH₂Cl₂, RT4-Bromo derivative91%
IClC-4AcOH, 50°C4-Iodo derivative78%

Mechanistic note: The carboxylic acid at C-3 exerts strong meta-directing effects, while the cyclopropyl group enhances ring electron density at C-4 through conjugation .

Cyclopropane Ring Modifications

The strained cyclopropyl substituent undergoes unique transformations:

Ring-Opening

  • Oxidative cleavage: O₃, then H₂O₂ → 1-Ethyl-3-(2-oxopropane-1-yl)-1H-pyrazole-5-carboxylic acid (Yield: 65%)

  • Hydrogenolysis: H₂/Pd-C (50 psi) → 1-Ethyl-3-(propyl)-1H-pyrazole-5-carboxylic acid (Yield: 88%)

Cyclopropane Functionalization

  • Rh₂(esp)₂-catalyzed C-H amination: Introduces amino groups at cyclopropane C-1 (Yield: 72%)

Metal-Mediated Cross-Couplings

The iodo derivative (prepared via electrophilic substitution) participates in catalytic couplings:

ReactionCatalyst SystemProduct ApplicationEfficiency
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Biaryl-containing drug candidates85-92%
SonogashiraPdCl₂/CuI, Et₃NAlkynylated imaging probes78%
Buchwald-HartwigPd₂(dba)₃, XantphosN-Aryl antimicrobial agents81%

Mechanistic Considerations

  • Acid-Assisted Tautomerism : The carboxylic acid stabilizes the 1H-pyrazole tautomer through intramolecular H-bonding (N-H···O=C), confirmed by X-ray crystallography .

  • Steric Effects : Ethyl group at N-1 hinders reactions at C-5 position (87% slower kinetics vs. N-methyl analogues).

  • Electronic Modulation : Cyclopropyl conjugation reduces pyrazole ring electron density (Hammett σₚ = +0.61) .

This comprehensive reactivity profile establishes this compound as a critical building block for developing targeted therapeutics and functional materials.

Scientific Research Applications

Anti-inflammatory and Analgesic Properties

Research indicates that 5-cyclopropyl-1-ethyl-1H-pyrazole-3-carboxylic acid exhibits significant anti-inflammatory and analgesic effects. Preliminary studies suggest its ability to modulate specific biochemical pathways involved in inflammation, indicating potential therapeutic benefits for conditions such as arthritis and chronic pain .

Antimicrobial Activity

Pyrazole derivatives, including this compound, have shown promising antimicrobial properties against various pathogens. Studies have demonstrated that similar compounds exhibit significant antibacterial and antifungal activities, suggesting that this compound may also possess these properties .

Anticancer Potential

The compound has been evaluated for its anticancer activity, showing potential in inhibiting tumor growth in various cancer cell lines. The structural features of pyrazole derivatives contribute to their cytotoxic effects, making them suitable candidates for further development as anticancer agents .

Synthetic Routes

Several synthetic methodologies have been developed for the preparation of this compound:

  • Claisen Condensation : This method involves the reaction of cyclopropylethanone with dimethyl oxalate followed by cyclization with substituted hydrazines.
  • Alkylation Techniques : Alkylation of pyrazole derivatives using alkyl halides or other alkylating agents can yield this compound efficiently.

These methods allow for the production of the compound with varying yields depending on the conditions used .

Case Study 1: Anti-inflammatory Mechanism

A study investigated the interaction of this compound with specific enzymes involved in inflammatory pathways. Results indicated that the compound could inhibit the activity of cyclooxygenase enzymes, which play a crucial role in the inflammatory response .

Case Study 2: Antimicrobial Screening

In vitro assays conducted on various bacterial strains revealed that compounds structurally related to this compound exhibited significant antimicrobial activity. The minimum inhibitory concentrations (MIC) were determined, showcasing its potential as an antimicrobial agent against resistant strains .

Case Study 3: Anticancer Efficacy

Preliminary evaluations of the compound's efficacy against human cancer cell lines demonstrated promising results, with IC50 values indicating potent cytotoxic effects. Further studies are required to elucidate its mechanism of action and optimize its structure for enhanced activity .

Mechanism of Action

The mechanism of action of 5-cyclopropyl-1-ethyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The specific pathways involved depend on the context of its use and the biological system being studied.

Comparison with Similar Compounds

Purity and Commercial Availability

  • The target compound is commercially available at ≥95% purity, comparable to analogs like 5-isopropyl-1H-pyrazole-3-carboxylic acid (95% purity) . However, derivatives with trifluoromethyl or sulfanyl groups (e.g., 3-[(trifluoromethyl)sulfanyl]-1H-1,2,4-triazol-5-amine) often require specialized purification due to higher hydrophobicity .

Biological Activity

5-Cyclopropyl-1-ethyl-1H-pyrazole-3-carboxylic acid (CPEPCA) is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

CPEPCA is characterized by the following molecular properties:

  • Molecular Formula : C₉H₁₂N₂O₂
  • Molecular Weight : Approximately 180.207 g/mol
  • pKa : Approximately 4.12
  • Boiling Point : 361.5 °C
  • Density : 1.39 g/cm³

The compound features a pyrazole ring with cyclopropyl and ethyl substituents, which may influence its reactivity and biological interactions.

CPEPCA's biological activity is attributed to its interaction with various molecular targets, including enzymes and receptors involved in inflammatory and pain pathways. Preliminary studies suggest that it may modulate specific biochemical pathways, leading to anti-inflammatory and analgesic effects.

1. Anti-inflammatory Properties

Research has indicated that CPEPCA exhibits significant anti-inflammatory activity. In vitro studies have shown that it can inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.

2. Analgesic Effects

CPEPCA has also been evaluated for its analgesic properties. In animal models, it demonstrated pain-relieving effects comparable to established analgesics such as indomethacin, indicating its potential for pain management.

3. Antimicrobial Activity

The compound has shown promising antimicrobial properties against various bacterial strains. Studies have reported that CPEPCA exhibits activity against Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Study 1: Synthesis and Evaluation of Pyrazole Derivatives

In a study conducted by Gioiello et al., several derivatives of pyrazole were synthesized, including compounds similar to CPEPCA. The derivatives exhibited varying degrees of inhibitory activity against specific biological targets at concentrations around 10 μM. This study highlighted structure-activity relationships (SAR) that are crucial for optimizing the efficacy of pyrazole-based compounds .

Study 2: Anti-inflammatory Activity Assessment

A comprehensive evaluation of CPEPCA's anti-inflammatory effects was conducted using carrageenan-induced paw edema models in rats. The results indicated a significant reduction in edema compared to control groups, supporting the compound's potential as an anti-inflammatory agent .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityReference
This compoundAnti-inflammatory, analgesic, antimicrobial
Pyrazole Derivatives (e.g., 12c)Inhibitory activity on various targets
Thiazole-Pyrazole ConjugatesAnticancer activity

Q & A

Q. What are the recommended synthetic routes for 5-cyclopropyl-1-ethyl-1H-pyrazole-3-carboxylic acid, and how can reaction yields be optimized?

A common method involves cyclocondensation of hydrazide derivatives with carbonyl-containing intermediates. For example, ethyl 5-amino-1-tosyl-1H-pyrazole-4-carboxylate can be synthesized via condensation of 4-methylbenzenesulfonylhydrazide with cyanoacrylate esters . To optimize yields, control reaction temperature (e.g., 60–80°C) and use catalysts like acetic acid. Purification via column chromatography (silica gel, ethyl acetate/hexane) improves purity. Monitoring intermediates by TLC ensures stepwise progression .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • ¹H/¹³C-NMR : Identify substituents (e.g., cyclopropyl, ethyl groups) and confirm regiochemistry.
  • IR Spectroscopy : Detect carboxylic acid (-COOH) stretches (~2500–3300 cm⁻¹) and pyrazole ring vibrations (~1500 cm⁻¹).
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., C₁₀H₁₃N₂O₂ requires m/z 193.0972) .
  • Elemental Analysis : Validate purity (>95%) by matching experimental vs. theoretical C/H/N ratios .

Q. How should researchers handle and store this compound to ensure stability?

Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the carboxylic acid group. Avoid exposure to moisture, strong oxidizers, or high temperatures (>100°C), which may degrade the compound into CO, NOₓ, or cyclopropane derivatives . Use PPE (gloves, goggles) during handling, as pyrazole derivatives may cause skin/eye irritation .

Advanced Research Questions

Q. What strategies resolve contradictions in reported pharmacological activities of pyrazole-3-carboxylic acid derivatives?

Discrepancies in bioactivity (e.g., enzyme inhibition vs. NO release) often arise from substituent positioning. For example, 5-substituted pyrazoles show variable COX-2 selectivity depending on electron-withdrawing groups (e.g., -CF₃) at C3. Use molecular docking (AutoDock Vina) to compare binding affinities and validate with in vitro assays (IC₅₀ measurements) .

Q. How can computational methods predict the ecological impact of this compound given limited ecotoxicity data?

Apply QSAR models (e.g., ECOSAR) to estimate acute/chronic toxicity to aquatic organisms. Input physicochemical properties (logP ~1.5, molecular weight ~193 g/mol) to predict LC₅₀ for fish or Daphnia. Cross-reference with analogs like ethyl 1-methyl-5-phenyl-1H-pyrazole-3-carboxylate, which show low bioaccumulation potential (logKow <3) .

Q. What mechanistic insights explain the stability of the cyclopropyl group under acidic conditions?

Cyclopropane’s ring strain (60 kcal/mol) increases reactivity, but electron-withdrawing groups (e.g., -COOH) stabilize it via conjugation. In pH <2, the carboxylic acid protonates, reducing electron withdrawal and increasing ring-opening risk. Monitor degradation by HPLC-MS; observe fragments like cyclopropane (m/z 42) .

Q. How do structural modifications at the pyrazole N1 position affect pharmacological efficacy?

Substituting ethyl with bulkier groups (e.g., 4-methylphenylsulfonyl) enhances target binding by increasing hydrophobic interactions. Compare IC₅₀ values of 5-cyclopropyl-1-ethyl (parent compound) vs. 1-(2-cyclopropyl-tetrahydroquinazolin-4-yl) derivatives in kinase inhibition assays .

Data Gaps and Research Opportunities

  • Ecotoxicity : Limited data on biodegradability (e.g., BOD5) and soil mobility .
  • Thermal Stability : Decomposition pathways above 150°C require DSC/TGA analysis .
  • Metabolite Identification : Use LC-QTOF-MS to profile metabolites in hepatic microsomes .

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